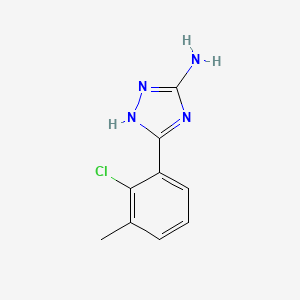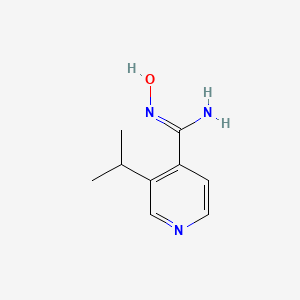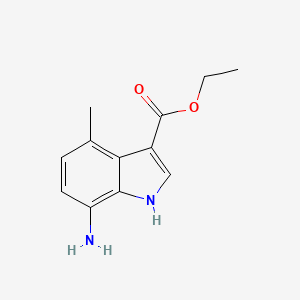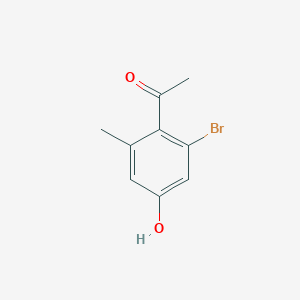
2-Chloro-5-hydroxynicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-hydroxynicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 This compound is characterized by the presence of a chlorine atom at the second position and a hydroxyl group at the fifth position on the nicotinamide ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydroxynicotinamide typically involves the chlorination of 5-hydroxynicotinamide. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out by adding 2-hydroxyl-5-nitropyridine, N,N-Diethyl Aniline, and etamon chloride to phosphorus oxychloride, maintaining the temperature between 120°C to 125°C for 5 to 8 hours . The reaction mixture is then cooled, and the product is isolated by filtration and drying.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method involves the use of 2-halogenated acrylate as an initial raw material, which is sequentially condensed with nitromethane and triethyl orthoformate, followed by cyclization to obtain 2-hydroxy-5-nitropyridine. This intermediate is then chlorinated to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-hydroxynicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as 2-substituted-5-hydroxynicotinamides.
Oxidation Reactions: Products include 2-chloro-5-nitronicotinamide.
Reduction Reactions: Products include 2-chloro-5-aminonicotinamide.
Coupling Reactions: Products include various biaryl compounds.
Aplicaciones Científicas De Investigación
2-Chloro-5-hydroxynicotinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of diseases related to nicotinamide metabolism.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-hydroxynicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in nicotinamide metabolism. This modulation can affect various cellular processes, including energy production, DNA repair, and cell signaling .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-nitropyridine
- 2-Chloro-5-hydroxynicotinic acid
- 2-Chloro-5-aminonicotinamide
Comparison
2-Chloro-5-hydroxynicotinamide is unique due to the presence of both a chlorine atom and a hydroxyl group on the nicotinamide ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C6H5ClN2O2 |
|---|---|
Peso molecular |
172.57 g/mol |
Nombre IUPAC |
2-chloro-5-hydroxypyridine-3-carboxamide |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-4(6(8)11)1-3(10)2-9-5/h1-2,10H,(H2,8,11) |
Clave InChI |
DCZBPKPIJUHEII-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C(=O)N)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13667561.png)

![tert-butyl 7-amino-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate](/img/structure/B13667570.png)


![1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13667587.png)
![4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13667599.png)


![1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B13667622.png)




